8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane
Description
8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a rigid and three-dimensional framework
Properties
IUPAC Name |
8-(3,4-dimethoxyphenyl)sulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O7S2/c1-17-4-6-18(7-5-17)33(27,28)24-14-15-31-22(24)10-12-23(13-11-22)32(25,26)19-8-9-20(29-2)21(16-19)30-3/h4-9,16H,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXASAURWBKLRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from commercially available reagents. One common approach is to use tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials. The reaction proceeds through a series of alkylation and heterocyclization steps to form the spiro compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening and computational modeling to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The sulfonyl and tosyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups like amines or halides .
Scientific Research Applications
8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Known for its potential as a receptor-interacting protein kinase 1 (RIPK1) inhibitor.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Used in the synthesis of pharmacologically active compounds.
8-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane: Shares a similar core structure but with different substituents.
Uniqueness
What sets 8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane apart is its unique combination of sulfonyl and tosyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound with potential biological applications, particularly in pharmacology. This compound belongs to the class of spirocyclic compounds and is characterized by its unique structural features, which include sulfonyl and tosyl groups. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The molecular structure of this compound can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | 8-(3,4-dimethoxyphenyl)sulfonyl-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane |
| Molecular Formula | C22H28N2O7S2 |
| CAS Number | 898408-13-4 |
The biological activity of this compound primarily involves its interaction with specific molecular targets. It is believed to act as an inhibitor of various enzymes and receptors involved in critical signaling pathways. The sulfonyl and tosyl groups enhance its reactivity and binding affinity to target sites.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby disrupting their function.
- Receptor Interaction : It has been investigated for its potential to interact with adrenergic receptors, which play a significant role in cardiovascular regulation.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Properties
Preliminary investigations suggest that this compound may possess anticancer properties by inhibiting tumor cell migration and invasion . The sulfonyl group is known for enhancing the bioactivity of compounds in cancer research.
Case Studies
Several studies have explored the biological activity of similar compounds within the diazaspiro family:
- Antihypertensive Activity : A series of 1-oxa-3,8-diazaspiro[4,5]decan derivatives were synthesized and screened for their ability to lower blood pressure in animal models . The most effective derivatives exhibited significant alpha-adrenoceptor blocking activity.
- Enzyme Inhibition Studies : Research on spirocyclic compounds has shown promise in inhibiting soluble epoxide hydrolase (sEH), a target for hypertension treatment . Docking studies revealed that modifications to the side chains could enhance inhibitory potency.
Q & A
What are the optimal synthetic routes for 8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane, and how can reaction conditions be optimized?
Basic Research Focus
The synthesis of this spirocyclic compound typically involves multi-step reactions, starting with the formation of the diazaspiro[4.5]decane core followed by sulfonylation. Key steps include:
- Core formation : Condensation of ketones or aldehydes with amines under anhydrous conditions to form the spirocyclic backbone .
- Sulfonylation : Sequential introduction of sulfonyl groups (e.g., 3,4-dimethoxyphenylsulfonyl and tosyl) using sulfonyl chlorides in dichloromethane or THF, with triethylamine as a base .
- Optimization : Control of temperature (0–25°C for sulfonylation) and solvent polarity to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical .
What analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
Basic Research Focus
Structural validation requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm spirocyclic geometry and sulfonyl group positions. Key signals include methoxy protons (δ 3.8–4.0 ppm) and aromatic protons from dimethoxyphenyl groups (δ 6.7–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns consistent with bromine or sulfur content .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
How can researchers resolve discrepancies in reported biological activity data for structurally analogous spirocyclic sulfonamides?
Advanced Research Focus
Contradictions in activity data (e.g., receptor affinity vs. cellular assays) may arise from:
- Variability in assay conditions : Standardize protocols (e.g., buffer pH, incubation time) to ensure reproducibility .
- Structural nuances : Compare substituent effects using analogs (e.g., replacing dimethoxyphenyl with nitro or fluoro groups) to isolate pharmacophoric elements .
- Statistical analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .
What experimental strategies are recommended for studying structure-activity relationships (SAR) of this compound’s derivatives?
Advanced Research Focus
SAR studies require systematic modifications and functional assays:
- Core modifications : Synthesize analogs with varied spiro ring sizes (e.g., diazaspiro[4.6] vs. [4.5]) to assess conformational flexibility .
- Substituent libraries : Prepare derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the phenyl rings to map electronic effects .
- Biological testing : Prioritize high-throughput screening against targets like 5-HT1A or M1 muscarinic receptors, followed by dose-response curves (IC₅₀/EC₅₀) .
What computational or experimental approaches are effective for optimizing this compound’s pharmacokinetic properties?
Advanced Research Focus
Enhancing bioavailability and metabolic stability involves:
- LogP optimization : Use shake-flask or HPLC-derived logP measurements to balance hydrophobicity. Aim for values between 2–4 to improve membrane permeability .
- Metabolic profiling : Incubate with liver microsomes (human/rodent) to identify vulnerable sites (e.g., demethylation of methoxy groups). Introduce fluorination to block metabolic hotspots .
- Molecular dynamics (MD) simulations : Model interactions with cytochrome P450 enzymes to predict metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
